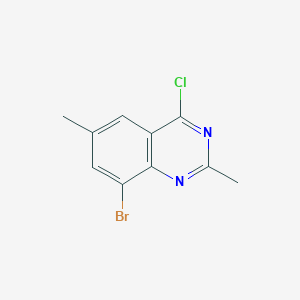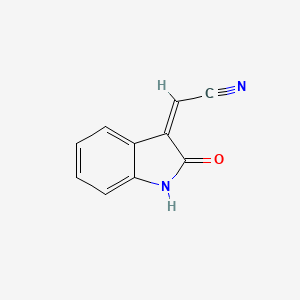
6-Trimethylstannyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Trimethylstannyl-L-tyrosine is an organotin compound derived from L-tyrosine, an amino acid. This compound is notable for its use as a precursor in the synthesis of radiolabeled tyrosine derivatives, which are valuable in positron emission tomography (PET) imaging. The presence of the trimethylstannyl group allows for subsequent radiofluorination, making it a crucial intermediate in the production of PET tracers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Trimethylstannyl-L-tyrosine typically involves the protection of functional groups on L-tyrosine, followed by the introduction of the trimethylstannyl group. One common method starts with N,O-di-Boc-L-tyrosine ethyl ester, which undergoes iodination to form N,O-di-Boc-6-iodo-L-tyrosine ethyl ester. This intermediate is then subjected to a palladium-catalyzed stannylation reaction using hexamethylditin to yield N,O-di-Boc-6-trimethylstannyl-L-tyrosine ethyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Trimethylstannyl-L-tyrosine primarily undergoes substitution reactions, particularly radiofluorodestannylation. This reaction involves the replacement of the trimethylstannyl group with a radioactive fluorine isotope, such as fluorine-18, to produce radiolabeled tyrosine derivatives .
Common Reagents and Conditions: The radiofluorodestannylation reaction typically uses reagents like [18F]F2 or [18F]acetyl hypofluorite under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and often requires a catalyst to facilitate the substitution .
Major Products: The major product of the radiofluorodestannylation reaction is 6-[18F]Fluoro-L-tyrosine, a PET tracer used for imaging dopaminergic function in the brain .
Applications De Recherche Scientifique
6-Trimethylstannyl-L-tyrosine has several scientific research applications, particularly in the field of medical imaging. It serves as a precursor for the synthesis of 6-[18F]Fluoro-L-tyrosine, which is used in PET imaging to study neurological disorders such as Parkinson’s disease. The compound’s ability to be radiolabeled makes it valuable for tracking metabolic processes and diagnosing diseases .
Mécanisme D'action
The mechanism of action of 6-Trimethylstannyl-L-tyrosine is primarily related to its role as a precursor in the synthesis of radiolabeled compounds. Once converted to 6-[18F]Fluoro-L-tyrosine, it acts as a substrate for aromatic L-amino acid decarboxylase (AAAD) in the brain. This enzyme converts the radiolabeled tyrosine derivative into dopamine, allowing for the visualization of dopaminergic activity using PET imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 6-Iodo-L-tyrosine
- 6-Bromo-L-tyrosine
- 6-Fluoro-L-tyrosine
Uniqueness: Compared to other halogenated tyrosine derivatives, 6-Trimethylstannyl-L-tyrosine is unique due to its ability to undergo radiofluorodestannylation efficiently. This makes it a preferred precursor for the synthesis of 6-[18F]Fluoro-L-tyrosine, offering better yields and purity in the final radiolabeled product .
Propriétés
Formule moléculaire |
C12H19NO3Sn |
|---|---|
Poids moléculaire |
343.99 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxy-2-trimethylstannylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10NO3.3CH3.Sn/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h1,3-4,8,11H,5,10H2,(H,12,13);3*1H3;/t8-;;;;/m0..../s1 |
Clé InChI |
CMOUYCNTZMXYOB-USHJOAKVSA-N |
SMILES isomérique |
C[Sn](C)(C)C1=C(C=CC(=C1)O)C[C@@H](C(=O)O)N |
SMILES canonique |
C[Sn](C)(C)C1=C(C=CC(=C1)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)



![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)

![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)


![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)

